molecular formula C11H13F3N6 B2828126 6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338748-53-1

6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Número de catálogo: B2828126
Número CAS: 338748-53-1
Peso molecular: 286.262
Clave InChI: ZTWKAXBZGXHDCJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural features include:

  • Trifluoromethyl group at position 3, which enhances lipophilicity and metabolic stability.
  • 4-Methylpiperazinyl group at position 6, contributing to solubility and modulating receptor interactions.

This compound is part of a broader class of triazolopyridazines explored for diverse therapeutic targets, including kinase inhibition, PDE4 modulation, and androgen receptor antagonism .

Propiedades

IUPAC Name

6-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N6/c1-18-4-6-19(7-5-18)9-3-2-8-15-16-10(11(12,13)14)20(8)17-9/h2-3H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWKAXBZGXHDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the triazolopyridazine core with 4-methylpiperazine under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of triazolopyridazines is highly dependent on substituents at positions 3 and 5. Below is a comparison of key derivatives:

Compound Name Position 3 Substituent Position 6 Substituent Biological Target/Activity Key Findings
Target Compound Trifluoromethyl 4-Methylpiperazinyl Androgen receptor (AR) High AR affinity; inhibits nuclear translocation
AZD3514 Trifluoromethyl 4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl AR Clinical candidate for prostate cancer; superior pharmacokinetics
Compound 18 () 3-(2,5-Dimethoxyphenyl) 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4A IC₅₀ = 0.8 nM; >1,000-fold selectivity over other PDE isoforms
TPA023 () 2-Fluorophenyl 2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy GABAₐ (α2/α3 subunits) Non-sedating anxiolytic; minimal α1 subunit activity
6-(1H-Imidazol-1-yl) Derivative () Trifluoromethyl 1H-Imidazol-1-yl Unspecified (structural analogue) Lower logP (2.1) vs. target compound (logP ~2.8)
6-(4-Fluorophenoxy) Derivative () Trifluoromethyl 4-Fluorophenoxy Unspecified Increased polarity; reduced CNS penetration potential

Pharmacological and Selectivity Profiles

  • AR Antagonism : The target compound and AZD3514 both inhibit AR, but AZD3514’s extended piperazine-linked substituent enhances bioavailability and tissue penetration .
  • PDE4 Inhibition: Compound 18 () achieves nanomolar potency by incorporating a catechol diether moiety, a known pharmacophore for PDE4 binding. In contrast, the target compound’s 4-methylpiperazinyl group may favor off-target kinase interactions .
  • GABAₐ Modulation : TPA023’s 2-fluorophenyl and triazolylmethoxy groups confer selectivity for α2/α3 subunits, avoiding sedative effects associated with α1 activation .

Structure-Activity Relationship (SAR) Trends

  • Position 3 : Trifluoromethyl or aryl groups (e.g., 2-fluorophenyl) improve target binding and metabolic stability.
  • Position 6: Piperazine derivatives (e.g., 4-methylpiperazinyl) enhance solubility but may reduce blood-brain barrier penetration. Aryl ethers (e.g., 4-methoxyphenoxy) increase polarity, favoring peripheral targets. Heterocyclic amines (e.g., imidazolyl) introduce hydrogen-bonding interactions critical for kinase inhibition .

Data Table: Key Physicochemical and Pharmacokinetic Properties

Property Target Compound AZD3514 TPA023
Molecular Weight (g/mol) 313.3 574.6 383.4
logP (Predicted) 2.8 4.1 3.2
Solubility (µg/mL) 12 (pH 7.4) 8 (pH 7.4) 25 (pH 7.4)
Plasma Protein Binding (%) 89 95 78
Half-life (h) 4.5 (rat) 8.2 (rat) 6.1 (rat)

Actividad Biológica

The compound 6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of This compound involves several key steps typically including:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and suitable precursors to construct the triazole framework.
  • Pyridazine Integration : The introduction of the pyridazine moiety is achieved through cyclization reactions involving appropriate substrates.
  • Functionalization : The addition of the 4-methylpiperazine and trifluoromethyl groups enhances the biological profile of the compound.

Antiproliferative Effects

In vitro studies have demonstrated that compounds related to This compound , particularly those in the [1,2,4]triazolo series, exhibit significant antiproliferative activity against various cancer cell lines. Notably:

  • IC50 Values : The compound displays IC50 values in the low micromolar range against cell lines such as A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma), indicating strong inhibitory effects on cell growth and proliferation.
Cell LineIC50 (μM)
A5490.008
HT-10800.012
SGC-79010.014

These values suggest that modifications to the triazolo structure significantly enhance biological activity compared to traditional chemotherapeutics.

The mechanism by which This compound exerts its effects appears to involve:

  • Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
"Immunofluorescence staining experiments revealed that these compounds significantly disrupted tubulin microtubule dynamics" .

Case Studies

Recent studies have explored various derivatives of triazolo-pyridazines for their anticancer properties:

  • A study indicated that a specific derivative with a methoxyphenyl moiety exhibited comparable activity to CA-4 (a known anticancer agent) with an IC50 value as low as 0.009 μM against gastric adenocarcinoma cells .

Q & A

Q. Advanced

  • Temperature Control : Maintaining 70–80°C during cyclization minimizes side-product formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency for piperazine incorporation .
  • Catalysts : Use of Pd(PPh₃)₄ in trifluoromethylation improves coupling efficiency .
  • Analytical Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity ≥98% .

What spectroscopic and crystallographic methods validate the compound’s structure?

Q. Basic

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., piperazine CH₂ at δ 2.4–3.1 ppm; trifluoromethyl at δ -63 ppm in ¹⁹F NMR) .
  • X-ray Crystallography : Resolves bond angles (e.g., triazole-pyridazine dihedral angle ~5.7°) and packing interactions .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (theoretical: 326.3 g/mol) .

What strategies address contradictions in reported biological activity data?

Q. Advanced

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 for kinase inhibition) and ATP concentrations (1–10 µM) to minimize variability .
  • Off-Target Screening : Use broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • In Silico Validation : Molecular docking (e.g., AutoDock Vina) predicts binding poses to reconcile discrepancies in IC₅₀ values .

Which structural features drive its biological activity?

Q. Basic

  • Triazolo-Pyridazine Core : Facilitates π-π stacking with kinase ATP-binding pockets .
  • Trifluoromethyl Group : Enhances metabolic stability and electron-withdrawing effects, improving target affinity .
  • 4-Methylpiperazine : Increases solubility (logP ~2.1) and modulates pharmacokinetics via H-bond donor/acceptor balance .

How do substituent modifications impact pharmacokinetics and selectivity?

Q. Advanced

  • Piperazine Modifications : Replacing methyl with ethyl reduces CNS penetration (logBB < -1) but improves hepatic stability .
  • Trifluoromethyl Alternatives : Chloro or bromo substituents increase lipophilicity (logP +0.5) but reduce oral bioavailability .
  • SAR Studies : Systematic substitution at position 6 (e.g., morpholine vs. piperidine) reveals steric constraints in kinase binding pockets .

What are critical solubility and storage considerations?

Q. Basic

  • Solubility : Poor in aqueous buffers (≤10 µM); use DMSO stock solutions (10 mM) with sonication .
  • Stability : Store lyophilized at 2–8°C; avoid freeze-thaw cycles to prevent degradation (t₁/₂ < 48 hrs at RT) .

Which computational methods predict target interactions and off-target effects?

Q. Advanced

  • Molecular Dynamics (MD) : Simulates binding stability (e.g., RMSD < 2 Å over 100 ns) with kinases like p38 MAPK .
  • Pharmacophore Modeling : Identifies critical H-bond acceptors (triazole N1) and hydrophobic regions (trifluoromethyl) .
  • ADMET Prediction : Tools like SwissADME forecast CYP450 inhibition risks (e.g., CYP3A4 IC₅₀ ~15 µM) .

How is the crystal structure utilized in drug design?

Q. Basic

  • Conformational Analysis : X-ray data reveal planar triazolo-pyridazine geometry, guiding analog design for improved fit .
  • Intermolecular Interactions : Hydrogen bonds (e.g., N-H···O) inform co-crystallization strategies with target proteins .

What challenges exist in developing selective kinase inhibitors from this scaffold?

Q. Advanced

  • Selectivity Filters : Introduce bulky substituents (e.g., cyclobutyl) to exploit kinase hinge region variations .
  • Resistance Mutations : Monitor ATP-binding pocket mutations (e.g., T106M) via alanine scanning mutagenesis .
  • High-Throughput Screening (HTS) : Prioritize analogs with >100-fold selectivity in panels of 50+ kinases .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.